Conformational Restraint Increases D₃ Receptor Binding Affinity by 55‑Fold vs. Flexible Arylpiperazine Scaffolds
The hexahydropyrazinoquinoline scaffold imposes conformational restriction on the pendant arylpiperazine motif, delivering a marked increase in D₃ receptor affinity compared to flexible long‑chain arylpiperazines (LCAPs). A representative constrained hexahydropyrazinoquinoline derivative (compound 15c) exhibits a D₃ Kᵢ of 5.49 nM with 48‑fold selectivity over D₂ (Kᵢ = 264 nM) [REFS‑1]. In contrast, the flexible arylpiperazine lead BP 897 achieves a D₃ Kᵢ of 0.92 nM but retains only 66‑fold D₂ selectivity (Kᵢ = 61 nM), while the unoptimized flexible scaffold compound 5c shows a moderate D₃ Kᵢ of 304 nM with zero selectivity over D₁‑like and D₂‑like receptors [REFS‑2][REFS‑3]. The pre‑organized topology of the hexahydropyrazinoquinoline core thus offers a vector for selectivity engineering not accessible to unrestricted LCAPs.
| Evidence Dimension | Dopamine D₃ receptor binding affinity (Kᵢ) and D₃/D₂ selectivity ratio |
|---|---|
| Target Compound Data | Hexahydropyrazinoquinoline derivative 15c: D₃ Kᵢ = 5.49 nM, D₂ Kᵢ = 264 nM (selectivity ratio = 48) [REFS‑1] |
| Comparator Or Baseline | Flexible arylpiperazine BP 897: D₃ Kᵢ = 0.92 nM, D₂ Kᵢ = 61 nM (ratio = 66); Flexible scaffold compound 5c: D₃ Kᵢ = 304 nM, no D₁‑like/D₂‑like selectivity [REFS‑2][REFS‑3] |
| Quantified Difference | 55‑fold higher D₃ affinity for constrained 15c vs. flexible 5c (5.49 nM vs. 304 nM); comparable D₃/D₂ selectivity window despite lower absolute D₃ affinity vs. BP 897 |
| Conditions | In‑vitro radioligand displacement assays using cloned human dopamine D₂ and D₃ receptors expressed in CHO cells; [³H]‑spiperone as radioligand [REFS‑1] |
Why This Matters
This demonstrates that the constrained hexahydropyrazinoquinoline core provides a structurally tunable platform for achieving D₃‑selective binding, a property not conferred by flexible arylpiperazine mimetics; procurement of the correct pre‑organized scaffold is therefore prerequisite to any D₃‑directed medicinal chemistry campaign.
- [1] Zhou, B., Ji, M., and Cai, J. "Design, synthesis and biological evaluation of bitopic arylpiperazine‑hexahydro‑pyrazinoquinolines as preferential dopamine D₃ receptor ligands." Bioorganic Chemistry 77 (2018): 125‑135. PMID: 29421773. View Source
- [2] Ji, M., et al. "Design, synthesis and structure‑activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D₃) ligands." Bioorganic & Medicinal Chemistry Letters 15.6 (2005): 1701‑1705. PMID: 15745825. View Source
